molecular formula C7H5FN2 B1589242 5-Fluoroimidazo[1,2-a]pyridine CAS No. 198896-12-7

5-Fluoroimidazo[1,2-a]pyridine

Cat. No. B1589242
Key on ui cas rn: 198896-12-7
M. Wt: 136.13 g/mol
InChI Key: RGGYXWXQEYLHNF-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

2-Amino-6-fluoropyridine (12 g) was completely dissolved in 120 mL of distilled water at 60° C. To the solution was added 35 mL (2 equivalents) of 40% chloroacetaldehyde. The mixture was stirred for 3 hours at 60° C. The reaction mixture was gradually cooled to room temperature, to which were added a 1N—HCl aqueous solution (50 mL) and ethyl acetate (150 mL). The ethyl acetate solution was subjected to extraction with a 1N—HCl aqueous solution (100 mL). The extract was mixed with the aqueous solution. To this aqueous solution was added NaHCO3 for neutralization (pH 0.35-7.30). To the neutralized aqueous solution was added a mixture of ethyl acetate and THF (4:1) (150 mL×3) to extract the product. The extract solutions were combined and dried over anhydrous magnesium sulfate, which was concentrated under reduced pressure to afford 5-fluoroimidazo[1,2-a]pyridine as a black liquid product (9.5 g, yield 65%).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.Cl[CH2:10][CH:11]=O.Cl.C(OCC)(=O)C>O>[F:8][C:4]1[N:3]2[CH:10]=[CH:11][N:1]=[C:2]2[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=NC(=CC=C1)F
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
ClCC=O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was gradually cooled to room temperature, to which
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate solution was subjected to extraction with a 1N—HCl aqueous solution (100 mL)
ADDITION
Type
ADDITION
Details
The extract was mixed with the aqueous solution
ADDITION
Type
ADDITION
Details
To this aqueous solution was added NaHCO3 for neutralization (pH 0.35-7.30)
ADDITION
Type
ADDITION
Details
To the neutralized aqueous solution was added
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and THF (4:1) (150 mL×3)
EXTRACTION
Type
EXTRACTION
Details
to extract the product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC=CC=2N1C=CN2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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